![molecular formula C13H16N2O3 B6543969 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1021278-57-8](/img/structure/B6543969.png)
2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Description
The compound seems to be a derivative of quinoxaline, a type of heterocyclic compound . Quinoxalines have a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring . They are part of a larger class of compounds known as isoquinolines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tetrahydroisoquinoline analogs are often synthesized through various strategies, including Pictet–Spengler cyclization . This involves the reaction of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline .Molecular Structure Analysis
The molecular structure of this compound would likely include a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring . The “2-methylpropyl 3-oxo-” part suggests the presence of a ketone functional group and a 2-methylpropyl (or isobutyl) group attached to the quinoxaline core .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methylpropyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)8-18-13(17)15-7-12(16)14-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOLHVCSINJJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
isobutyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate |
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